(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 201.6 g/mol. This compound is classified as a pyrrolidine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is recognized by its CAS number 1807940-96-0 and has a purity of 97% as per various suppliers .
The synthesis of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several steps that may include:
The molecular structure of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can be represented in various formats:
Cl.O=C(O)[C@@H]1CNC[C@H]1C(F)F
(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride primarily revolves around its interaction with biological targets:
(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3